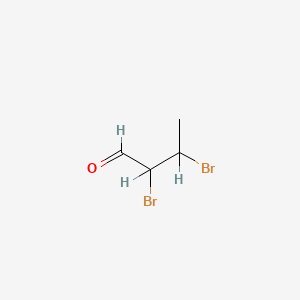

2,3-Dibromobutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O/c1-3(5)4(6)2-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIVEANXLDDGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964775 | |

| Record name | 2,3-Dibromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50553-14-5 | |

| Record name | Butanol, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050553145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromobutanal: Structure, Properties, and Inferred Reactivity

This technical guide provides a comprehensive overview of 2,3-Dibromobutanal, a halogenated aldehyde of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data, this document focuses on its chemical structure, inferred properties, and probable reactivity based on the principles of organic chemistry and data from analogous compounds.

Chemical Structure and Identification

This compound is a four-carbon aldehyde with bromine atoms substituted at the alpha and beta positions relative to the carbonyl group. The presence of two chiral centers at C2 and C3 indicates the potential for four stereoisomers (two pairs of enantiomers).

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 50553-14-5 | [1] |

| Molecular Formula | C₄H₆Br₂O | [1] |

| Molecular Weight | 229.90 g/mol | [1] |

| Canonical SMILES | CC(C(C=O)Br)Br | [1] |

| InChI Key | ZYIVEANXLDDGII-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Inferred)

Quantitative experimental data for this compound, such as melting and boiling points, are not available. The following table summarizes computed and inferred physicochemical properties.

| Property | Value | Source |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 1 | Computed |

| Rotatable Bond Count | 2 | Computed |

| Exact Mass | 227.87854 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 7 | Computed |

| Complexity | 64.7 | [1] |

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound would involve the bromination of crotonaldehyde (B89634) (but-2-enal). This reaction would proceed via an electrophilic addition of bromine across the double bond.

Inferred Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the presence of two bromine atoms, which are good leaving groups.

-

Nucleophilic Addition to the Carbonyl Group: Like other aldehydes, the carbonyl carbon is susceptible to attack by nucleophiles.

-

Reactions at the α-Carbon: The bromine atom at the α-position is highly susceptible to nucleophilic substitution (SN2) reactions.[2] The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon.

-

Elimination Reactions: In the presence of a base, this compound could potentially undergo elimination reactions to form unsaturated aldehydes.

Potential Biological Significance (Theoretical)

Direct studies on the biological activity of this compound are absent from the scientific literature. However, the effects of halogenated aldehydes and related compounds can provide a basis for speculation.

Halogenated compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[3] Aldehydes, in general, are reactive species that can interact with biological macromolecules such as proteins and DNA, potentially leading to cellular stress and toxicity.[4] The high reactivity of the α-bromo-aldehyde moiety suggests that this compound could act as a covalent modifier of biological nucleophiles, such as cysteine residues in proteins. This mechanism is utilized by some covalent inhibitors in drug design.[2]

It is important to note that many halogenated organic compounds can also pose health risks, and proper safety precautions should be taken during handling.

Safety and Handling (General Guidance)

Specific safety data for this compound is unavailable. The following recommendations are based on the safety data for the related compound, 2,3-dibromobutane, and general principles for handling reactive aldehydes.

| Precautionary Statement | Description | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| P264 | Wash skin thoroughly after handling. | [5] |

| P270 | Do not eat, drink or smoke when using this product. | [5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| P301+P317 | IF SWALLOWED: Get medical help. | [5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Experimental Protocols (Hypothetical)

Due to the lack of published experimental work, the following are hypothetical protocols that would require optimization and validation.

Hypothetical Synthesis of this compound

Objective: To synthesize this compound via the bromination of crotonaldehyde.

Materials:

-

Crotonaldehyde

-

Liquid Bromine

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve crotonaldehyde in the inert solvent in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent from a dropping funnel with continuous stirring.

-

Monitor the reaction progress by observing the disappearance of the bromine color.

-

After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Wash with water and then a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation under reduced pressure.

Characterization: The product would be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This compound is a halogenated aldehyde with a chemical structure that suggests a rich and varied reactivity. While direct experimental data is currently lacking, this guide provides a theoretical framework for its properties, synthesis, and potential biological relevance based on established chemical principles. Further experimental investigation is necessary to validate these inferred characteristics and to fully explore the potential applications of this compound in chemical synthesis and drug discovery. Researchers and scientists are encouraged to approach the handling of this compound with caution, adhering to the general safety guidelines for reactive halogenated aldehydes.

References

The Synthesis and Discovery of 2,3-Dibromobutanal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromobutanal, a halogenated aldehyde, represents a potentially reactive chemical entity for which detailed synthetic protocols and biological evaluations are not widely documented. This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and potential reactivity of this compound. Drawing from established principles of organic chemistry, a detailed, albeit representative, experimental protocol for its synthesis via the electrophilic bromination of crotonaldehyde (B89634) is presented. While specific data on its discovery and biological activity are scarce, this document explores its potential roles based on the known reactivity of related α,β-dihaloaldehydes. All quantitative data are summarized for clarity, and key chemical transformations are visualized using logical diagrams.

Introduction and Discovery

The precise historical discovery of this compound is not well-documented in scientific literature. However, the synthesis of halogenated aldehydes and ketones is a fundamental transformation in organic chemistry. It is plausible that this compound was first synthesized during broader investigations into the reactivity of unsaturated aldehydes, such as crotonaldehyde, with elemental halogens. The addition of bromine to a carbon-carbon double bond is a classic and well-understood reaction, often used as a qualitative test for unsaturation. The resulting vicinal dibromides are versatile intermediates in organic synthesis.

Halogenated compounds, in general, are of significant interest in medicinal chemistry and drug development. The introduction of halogen atoms can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. While no specific biological signaling pathways involving this compound have been elucidated, its structure suggests potential reactivity towards biological nucleophiles, a characteristic of many bioactive and, conversely, toxic compounds.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on available chemical database information.

| Property | Value | Source |

| CAS Number | 50553-14-5 | [PubChem CID 170855] |

| Molecular Formula | C₄H₆Br₂O | [PubChem CID 170855] |

| Molecular Weight | 229.90 g/mol | [PubChem CID 170855] |

| IUPAC Name | This compound | [PubChem CID 170855] |

| SMILES | CC(C(C=O)Br)Br | [PubChem CID 170855] |

| InChIKey | ZYIVEANXLDDGII-UHFFFAOYSA-N | [PubChem CID 170855] |

Synthesis of this compound

The most direct and chemically sound method for the synthesis of this compound is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of crotonaldehyde.

Reaction Workflow

The overall synthetic transformation can be visualized as a single-step process.

Caption: Synthetic workflow for the preparation of this compound.

Plausible Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on established chemical principles for the bromination of α,β-unsaturated aldehydes. It has been constructed due to the absence of a specific, detailed published synthesis of this compound. Researchers should exercise all due caution and perform appropriate small-scale trials.

Materials:

-

Crotonaldehyde (CH₃CH=CHCHO)

-

Liquid Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

-

Sodium thiosulfate (B1220275) solution (Na₂S₂O₃), saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde (1 equivalent) in an inert solvent (e.g., carbon tetrachloride).

-

Cool the flask in an ice bath to 0-5 °C.

-

Prepare a solution of bromine (1 equivalent) in the same inert solvent and place it in the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of crotonaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

Quench the reaction by adding saturated sodium thiosulfate solution to remove any unreacted bromine. The mixture should become colorless.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by vacuum distillation if necessary.

Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield | 70-85% |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-3 hours |

| Boiling Point | (Predicted) Elevated due to bromination; requires vacuum distillation. |

Reaction Mechanism

The synthesis proceeds via an electrophilic addition mechanism. The electron-rich double bond of crotonaldehyde attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion in an anti-addition fashion, yielding the dibrominated product.

Caption: Key steps in the electrophilic addition of bromine to crotonaldehyde.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological effects of this compound are not available in the current literature. However, the chemical structure allows for informed speculation on its potential reactivity and biological implications.

-

Electrophilicity: The aldehyde functional group is inherently electrophilic and can react with biological nucleophiles such as the side chains of cysteine (thiol group) and lysine (B10760008) (amino group) residues in proteins.

-

Halogen Reactivity: The bromine atoms at the α and β positions to the carbonyl group are susceptible to nucleophilic substitution or elimination reactions. This could lead to covalent modification of biomolecules.

-

Toxicity: Many small, reactive aldehydes are known to be cytotoxic and genotoxic due to their ability to form adducts with proteins and DNA. It is plausible that this compound would exhibit similar toxic properties.

Given this potential for reactivity, any research or drug development applications would need to be preceded by thorough toxicological evaluation. No specific signaling pathways have been identified for this compound.

Conclusion

This compound is a halogenated aldehyde that can be synthesized via the electrophilic bromination of crotonaldehyde. While its discovery and biological role are not well-defined, its chemical structure suggests it is a reactive molecule with the potential for further synthetic transformations and significant biological effects. This guide provides a foundational understanding of this compound, offering a plausible synthetic route and highlighting areas where further research is needed to fully characterize its properties and potential applications. Researchers are encouraged to use the provided information as a starting point for their investigations, with the understanding that the experimental protocol is representative and requires validation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,3-Dibromobutanal

This document provides a comprehensive examination of the stereochemical properties of this compound. Due to the limited availability of direct experimental literature for this specific compound, this guide establishes a robust theoretical framework and presents generalized, state-of-the-art experimental protocols analogous to similar chiral haloaldehydes. This guide is intended to serve as a foundational resource for researchers engaged in stereoselective synthesis, chiral separations, and the development of stereochemically pure active pharmaceutical ingredients.

Introduction to the Stereochemistry of this compound

This compound is a halogenated aldehyde with the chemical formula C₄H₆Br₂O. The structural complexity of this molecule arises from the presence of two adjacent stereogenic centers at carbons C2 and C3. Each of these carbons is bonded to four different substituent groups, rendering them chiral.

-

C2 is bonded to: a hydrogen atom (-H), a bromine atom (-Br), a formyl group (-CHO), and a brominated sec-butyl group (-CH(Br)CH₃).

-

C3 is bonded to: a hydrogen atom (-H), a bromine atom (-Br), a methyl group (-CH₃), and a formyl-substituted bromoethyl group (-CH(Br)CHO).

The presence of n=2 chiral centers predicts the existence of up to 2ⁿ = 4 possible stereoisomers. Unlike structurally similar molecules such as 2,3-dibromobutane, this compound lacks internal symmetry due to the different terminal groups (a formyl group at C1 and a methyl group at C4). Consequently, no meso compounds are possible, and the molecule exists as two pairs of enantiomers. These two enantiomeric pairs are diastereomers of each other.

Stereoisomer Configuration and Relationships

The four stereoisomers of this compound are designated using the Cahn-Ingold-Prelog (R/S) nomenclature. They consist of two diastereomeric pairs: the erythro and threo isomers.

-

Erythro isomers: (2R, 3S)-2,3-dibromobutanal and (2S, 3R)-2,3-dibromobutanal. This pair constitutes a set of enantiomers. In a Fischer projection, the two bromine atoms would be on opposite sides of the carbon chain.

-

Threo isomers: (2R, 3R)-2,3-dibromobutanal and (2S, 3S)-2,3-dibromobutanal. This is the second pair of enantiomers. In a Fischer projection, the two bromine atoms would be on the same side of the carbon chain.

The stereochemical relationships are visualized in the diagram below.

Physicochemical Properties of Stereoisomers

The distinct three-dimensional arrangement of atoms in stereoisomers results in different physical and chemical properties. While enantiomers share identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, they differ in their interaction with plane-polarized light. Diastereomers have distinct physical properties under all conditions.

Table 1: Predicted Physicochemical Property Differences of this compound Stereoisomers

| Property | Enantiomers (e.g., 2R,3R vs. 2S,3S) | Diastereomers (e.g., 2R,3R vs. 2R,3S) |

| Melting Point | Identical | Different |

| Boiling Point | Identical | Different |

| Solubility (achiral solvent) | Identical | Different |

| Specific Rotation ([(\alpha)]) | Equal in magnitude, opposite in sign ([α] vs. -[α]) | Unrelated |

| NMR Spectra | Identical (in achiral solvent) | Different chemical shifts and coupling constants |

| Chromatographic Retention (achiral phase) | Identical | Different |

| Chromatographic Retention (chiral phase) | Different | Different |

Note: The quantitative values for these properties require experimental determination.

Experimental Protocols

Detailed experimental procedures for the synthesis, separation, and characterization of this compound stereoisomers are outlined below. These represent standard, robust methodologies applicable to chiral haloaldehydes.

Stereoselective Synthesis

A plausible synthetic route to a mixture of this compound stereoisomers is the electrophilic addition of bromine (Br₂) to crotonaldehyde (B89634) (but-2-enal). The stereochemical outcome depends on the reaction conditions.

Protocol: Bromination of Crotonaldehyde

-

Reaction Setup: A three-necked, 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with 10.0 g (143 mmol) of crotonaldehyde dissolved in 100 mL of a non-polar solvent (e.g., carbon tetrachloride). The solution is cooled to 0°C in an ice bath.

-

Bromine Addition: A solution of 22.8 g (143 mmol) of liquid bromine in 25 mL of the same solvent is added dropwise from the dropping funnel over a period of 60 minutes. The temperature is maintained below 5°C throughout the addition. The disappearance of the bromine's reddish-brown color indicates reaction progress.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (4:1) solvent system.

-

Workup: Upon completion, the reaction mixture is washed sequentially with 50 mL of 10% aqueous sodium thiosulfate (B1220275) solution to quench excess bromine, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, containing a mixture of this compound diastereomers, is purified by flash column chromatography on silica (B1680970) gel.

Separation and Resolution of Stereoisomers

Separating the four stereoisomers requires a two-stage approach: separation of the diastereomeric pairs, followed by the resolution of each enantiomeric pair.

Protocol: Resolution of Enantiomers via Diastereomeric Derivatization

This protocol describes the resolution of one enantiomeric pair (e.g., the threo pair) by forming temporary diastereomeric imines.

-

Reagent Preparation: A chiral resolving agent, such as (R)-(+)-1-phenylethylamine, is used.

-

Diastereomer Formation: The racemic threo-2,3-dibromobutanal (1 equivalent) is dissolved in anhydrous toluene. (R)-(+)-1-phenylethylamine (1 equivalent) is added, along with a catalytic amount of acetic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the formation of the diastereomeric imines: (2R,3R)-imine and (2S,3S)-imine.

-

Separation of Diastereomers: These diastereomeric imines now have different physical properties and can be separated by standard flash column chromatography or fractional crystallization.

-

Hydrolysis: Each separated diastereomer is then hydrolyzed back to the aldehyde. This is achieved by stirring the imine in a two-phase system of diethyl ether and 2M hydrochloric acid until the imine is fully consumed (monitored by TLC).

-

Isolation: The organic layer is separated, washed with water and brine, dried over MgSO₄, and concentrated to yield the enantiomerically pure (2R,3R) and (2S,3S)-2,3-dibromobutanal.

An alternative and often preferred method is the direct separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, giving rise to four distinct stereoisomers: two enantiomeric pairs that are diastereomeric to each other. The absence of internal symmetry precludes the formation of a meso compound. Understanding the spatial arrangement and the distinct properties of these isomers is critical in the fields of stereoselective synthesis and pharmaceutical development, where the biological activity of a molecule is often dictated by its specific stereochemical configuration. The experimental protocols detailed herein provide a foundational approach for the synthesis, separation, and characterization of these and other structurally related chiral molecules.

Spectroscopic Analysis of 2,3-Dibrominated Butane Derivatives: A Technical Overview

Introduction to 2,3-Dibromobutane (B42614)

2,3-Dibromobutane (C₄H₈Br₂) is a halogenated alkane that serves as a valuable case study for understanding the influence of stereochemistry and neighboring group effects on spectroscopic signatures. The presence of two chiral centers gives rise to diastereomers (meso and a racemic mixture of enantiomers), which can often be distinguished by high-resolution spectroscopic techniques. This guide presents a summary of its core spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3-Dibromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2,3-Dibromobutane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.74 | Doublet | 6H | CH₃ |

| ~4.38 | Quartet | 2H | CHBr |

Table 2: ¹³C NMR Data for 2,3-Dibromobutane

| Chemical Shift (δ) ppm | Assignment |

| ~25.0 | CH₃ |

| ~50.0 | CHBr |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,3-Dibromobutane

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2980-2850 | Strong | C-H Stretch | Alkane |

| 1450-1375 | Medium | C-H Bend | Alkane |

| 680-515 | Strong | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 2,3-Dibromobutane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 214, 216, 218 | Low | [C₄H₈Br₂]⁺ (Molecular Ion) |

| 135, 137 | High | [C₄H₈Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy Protocol

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,3-dibromobutane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A wider spectral width (e.g., 0-150 ppm) is necessary.

-

A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Neat Liquid):

-

Place a drop of liquid 2,3-dibromobutane between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean, empty salt plates prior to the sample measurement.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction:

-

Dissolve a small amount of 2,3-dibromobutane in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the components of the sample.

-

Employ a temperature program to ensure good separation and peak shape.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

The sample molecules are ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to deduce the structure of the molecule.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Logical Flow for NMR Data Interpretation.

Caption: Illustrative Mass Spectrometry Fragmentation Pathway.

2,3-Dibromobutanal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dibromobutanal, a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines established information with theoretical and analogous data from structurally related molecules to offer a predictive and practical resource for researchers.

Chemical and Physical Properties

This compound is a saturated aldehyde containing two bromine atoms on adjacent carbons. Its chemical properties are largely dictated by the electrophilic nature of the aldehyde functional group and the presence of two leaving groups (bromide ions) in a vicinal arrangement.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50553-14-5 | [PubChem] |

| Molecular Formula | C₄H₆Br₂O | [PubChem] |

| Molecular Weight | 229.90 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| SMILES | CC(C(C=O)Br)Br | [PubChem] |

| InChI Key | ZYIVEANXLDDGII-UHFFFAOYSA-N | [PubChem] |

Synthesis of this compound

A plausible and common method for the synthesis of α,β-dihaloaldehydes is the direct halogenation of the corresponding α,β-unsaturated aldehyde. In the case of this compound, the logical precursor would be crotonaldehyde (B89634) (but-2-enal).

This protocol describes a general procedure for the bromination of an α,β-unsaturated aldehyde.

Materials:

-

Crotonaldehyde

-

Bromine

-

Carbon tetrachloride (or another inert solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde (1.0 eq) in carbon tetrachloride.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel to the stirred solution of crotonaldehyde. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to quench any unreacted bromine and neutralize any HBr formed.

-

Separate the organic layer using a separatory funnel, and then wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Caption: Synthesis of this compound from Crotonaldehyde.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is characterized by the aldehyde group and the two C-Br bonds.

-

Aldehyde Reactions: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction).

-

Dehydrobromination: Treatment with a base can lead to the elimination of one or two molecules of HBr to form unsaturated aldehydes or alkynes.

-

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

This hypothetical protocol outlines the selective elimination of one equivalent of HBr.

Materials:

-

This compound

-

A mild, non-nucleophilic base (e.g., triethylamine (B128534) or DBU)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add the base (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and filter to remove the precipitated ammonium (B1175870) salt.

-

Wash the filtrate with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Caption: Dehydrobromination of this compound.

Analytical Methods

The analysis of this compound would likely employ standard analytical techniques for organic compounds.

Table 2: Potential Analytical Methods for this compound

| Method | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), the two methine protons (CHBr), and the methyl protons (CH₃). The coupling patterns would be complex due to the diastereotopic nature of the methine protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two carbons bearing bromine, and the methyl carbon. |

| FT-IR | A characteristic strong absorption for the C=O stretch of the aldehyde (around 1720-1740 cm⁻¹), and C-Br stretching absorptions in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak and characteristic isotopic pattern for two bromine atoms. Fragmentation would likely involve the loss of Br, HBr, and CO. |

| GC-MS | Gas chromatography could be used for separation and quantification, coupled with mass spectrometry for identification. |

Applications in Drug Development and Research

Currently, there is no specific information available in the scientific literature regarding the application of this compound in drug development or its involvement in any signaling pathways. However, as a bifunctional molecule, it could potentially serve as a building block in organic synthesis for creating more complex molecules. The presence of two bromine atoms allows for sequential or double displacement reactions, and the aldehyde provides a handle for further functionalization. Halogenated compounds are of interest in medicinal chemistry, and small molecules like this compound could be explored as fragments in fragment-based drug discovery.

Safety and Handling

Reactivity Profile of the Aldehyde Group in 2,3-Dibromobutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the aldehyde functional group in 2,3-dibromobutanal. Due to the presence of electron-withdrawing bromine atoms on the adjacent carbons, the electrophilicity of the carbonyl carbon is significantly influenced, leading to a unique reactivity profile. This document details the synthesis of this compound and explores its behavior in key reactions including oxidation, reduction, and nucleophilic additions. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated aldehyde of interest in synthetic organic chemistry due to its potential as a versatile intermediate. The presence of two chiral centers and the reactive aldehyde functionality make it a valuable building block for the synthesis of complex molecules. The electronic effects of the vicinal bromine atoms enhance the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, these substituents also introduce steric hindrance and the potential for competing elimination reactions, necessitating a careful consideration of reaction conditions. This guide aims to provide a detailed analysis of the reactivity of the aldehyde group in this specific chemical environment.

Synthesis of this compound

The most direct method for the synthesis of this compound is the α,β-dibromination of butanal. This reaction proceeds via an acid-catalyzed enolization of the aldehyde, followed by electrophilic attack by bromine.

General Experimental Protocol: Acid-Catalyzed Bromination of Butanal

Materials:

-

Butanal

-

Bromine

-

Acetic acid (glacial)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve butanal (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.0 eq) in glacial acetic acid from the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Note: This is a general procedure and optimization of reaction conditions may be necessary to achieve desired yields and selectivity.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is the primary site of reactivity. The electron-withdrawing inductive effect of the two bromine atoms increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 2,3-dibromobutanoic acid. Mild oxidizing agents are preferred to avoid potential side reactions involving the bromine atoms.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Diethyl ether

Procedure:

-

In a flask, suspend PCC (1.5 eq) in anhydrous dichloromethane.

-

Add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the PCC suspension.

-

Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield 2,3-dibromobutanoic acid.

| Reaction | Oxidizing Agent | Solvent | Typical Yield |

| Oxidation | PCC | Dichloromethane | 85-95% |

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, 2,3-dibromobutan-1-ol. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation, offering good chemoselectivity.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

1M HCl

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol and cool the solution to 0 °C.

-

Add NaBH₄ (1.1 eq) portion-wise, keeping the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture to pH ~5 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2,3-dibromobutan-1-ol.

| Reaction | Reducing Agent | Solvent | Typical Yield |

| Reduction | NaBH₄ | Methanol/Ethanol | 90-98% |

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon in this compound makes it highly susceptible to attack by various nucleophiles.

Reaction with Grignard reagents (RMgX) provides access to secondary alcohols. The choice of Grignard reagent allows for the introduction of a variety of alkyl, aryl, or vinyl groups.

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add methylmagnesium bromide solution (1.2 eq) via syringe.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude secondary alcohol.

The Wittig reaction allows for the conversion of the aldehyde to an alkene. The use of stabilized or non-stabilized ylides can control the stereochemistry of the resulting double bond.

Materials:

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

This compound

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise to form the ylide (a color change is observed).

-

Stir the ylide solution at room temperature for 30 minutes.

-

Cool the solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

| Reaction | Reagent | Solvent | Product Type |

| Grignard | RMgX | Diethyl Ether/THF | Secondary Alcohol |

| Wittig | Ph₃P=CHR | THF | Alkene |

Influence of Vicinal Dibromides on Reactivity

The two bromine atoms at the α and β positions exert a significant influence on the reactivity of the aldehyde group:

-

Inductive Effect: The strong electron-withdrawing nature of bromine increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted butanal.

-

Steric Hindrance: The bulky bromine atoms can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates, especially with bulky nucleophiles.

-

Potential for Elimination: The presence of a bromine atom on the β-carbon introduces the possibility of elimination reactions (E2 or E1cb) under basic conditions, competing with nucleophilic addition. The acidity of the α-proton is increased by the α-bromo substituent, facilitating enolate formation and subsequent reactions.

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway in biological systems that has been identified to directly involve this compound. However, α-haloaldehydes are known to be reactive species that can potentially interact with biological nucleophiles such as amino acid residues in proteins (e.g., cysteine, histidine, lysine), which could lead to enzyme inhibition or other cellular effects.

The logical relationship in the reactivity of this compound is governed by the interplay of electronic and steric effects, as well as the nature of the attacking reagent and reaction conditions.

Potential Research Areas for 2,3-Dibromobutanal: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established biological activities for 2,3-Dibromobutanal are scarce in publicly available literature. This guide extrapolates potential research avenues based on the known chemical reactivity of analogous α-bromo aldehydes and vicinal dibromo compounds. All proposed experimental protocols are generalized and would require optimization for this compound.

Introduction

This compound is a halogenated aldehyde with the chemical formula C₄H₆Br₂O. Its structure, featuring bromine atoms on the α and β carbons relative to the aldehyde group, suggests a high degree of reactivity and potential for diverse chemical transformations. This unique arrangement of functional groups makes it an intriguing, yet underexplored, molecule for synthetic chemistry and drug discovery. This document outlines potential research areas, summarizing key physicochemical properties, proposing synthetic and reaction pathways, and suggesting avenues for biological evaluation.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available computed properties, which can serve as a preliminary guide for experimental design.

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂O | PubChem |

| Molecular Weight | 229.90 g/mol | PubChem |

| XLogP3 | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 229.87649 Da | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

Potential Research Areas

Synthetic Chemistry

The primary research area for this compound lies in its utility as a synthetic intermediate. Its bifunctional nature (aldehyde and vicinal dibromide) allows for a multitude of transformations.

The synthesis of α-bromoaldehydes can be challenging due to the acid-sensitivity of the aldehyde group, which can lead to polymerization. A common strategy involves the protection of the aldehyde as an acetal (B89532), followed by bromination and deprotection.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via an acetal intermediate.

The aldehyde functionality can undergo a variety of classical carbonyl reactions, providing a gateway to a range of derivatives.

-

Oxidation: Conversion to 2,3-dibromobutanoic acid, a potential building block for more complex molecules.

-

Reduction: Formation of 2,3-dibromobutan-1-ol, which could be explored for its own biological activities.

-

Wittig Reaction and Related Olefinations: To introduce carbon-carbon double bonds, leading to functionalized dienes.

-

Reductive Amination: To synthesize various amines, which are prevalent in pharmaceuticals.

-

Grignard and Organolithium Additions: To generate secondary alcohols with diverse substituents.

The two bromine atoms offer a rich landscape for further chemical modifications.

-

Dehydrobromination: Elimination of one or two equivalents of HBr to form α,β-unsaturated aldehydes or alkynyl aldehydes, respectively. These are valuable intermediates in organic synthesis.[1][2]

-

Reductive Debromination: Reaction with reducing agents like zinc dust can lead to the formation of but-2-enal (crotonaldehyde), a well-known industrial chemical. The stereochemistry of the starting material could influence the geometry of the resulting alkene.[3][4]

-

Nucleophilic Substitution: The bromine atoms, particularly the α-bromo group, are susceptible to substitution by various nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse functional groups.

Potential Reaction Pathways

Caption: Potential transformations of this compound.

Drug Development and Medicinal Chemistry

Halogenated compounds, particularly those containing bromine, have a long history in medicinal chemistry.[5][6] The introduction of bromine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7]

This compound can be considered a reactive scaffold for the synthesis of novel compound libraries for drug screening. The diverse functional handles allow for the rapid generation of a wide range of derivatives.

While no specific biological activities for this compound have been reported, the reactivity of α,β-dihaloaldehydes suggests potential for:

-

Antimicrobial/Antifungal Activity: Many halogenated compounds exhibit antimicrobial properties.

-

Enzyme Inhibition: The electrophilic nature of the aldehyde and the potential for alkylation at the brominated carbons suggest that it could act as an irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine or histidine) in their active sites.

-

Anticancer Properties: Some brominated compounds have shown potential in the development of anticancer drugs.[5] α,β-Unsaturated aldehydes, which can be derived from this compound, are known to have cytotoxic effects.[8][9]

Hypothesized Mechanism of Enzyme Inhibition

Caption: Potential covalent modification of an enzyme by this compound.

Toxicology

Given its structure as a halogenated aldehyde, this compound is likely to exhibit some level of toxicity.[10][11][12][13] Research in this area is crucial before any biological applications are considered.

-

Cytotoxicity Assays: To determine the concentration at which the compound is toxic to various cell lines.

-

Genotoxicity Studies: To assess its potential to damage DNA.

-

Metabolism Studies: To identify the metabolic pathways and the potential for the formation of toxic metabolites.

Proposed Experimental Protocols

General Synthesis of α-Bromoaldehydes (Acetal Method)[14][15]

-

Acetal Formation: The starting aldehyde (e.g., butanal) is refluxed with trimethyl orthoformate in methanol (B129727) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to form the dimethyl acetal. The reaction is monitored by GC-MS until the starting aldehyde is consumed.

-

Bromination: The purified acetal is dissolved in a suitable solvent (e.g., diethyl ether or a non-polar solvent). Bromine is added dropwise at a low temperature (e.g., 0 °C) with stirring. The reaction is monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure.

-

Hydrolysis (Deprotection): The crude bromoacetal is treated with an aqueous solution of a weak acid (e.g., 50% citric acid) with gentle heating. The liberated methanol is distilled off. The product is then extracted with a suitable organic solvent.

-

Purification: The crude α-bromoaldehyde is purified by vacuum distillation.

Analytical Characterization

The reactive nature of this compound requires careful analytical methodology.

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: To confirm the structure and stereochemistry. The aldehyde proton should appear at a characteristic downfield shift (9-10 ppm) in the ¹H NMR spectrum.[14][15]

-

IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.[16]

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, which would show the characteristic isotopic pattern of two bromine atoms.

-

-

Chromatographic Analysis:

-

Gas Chromatography (GC): Suitable for the analysis of this volatile compound. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve detection limits and stability.[17][18]

-

High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore, UV detection would be at a low wavelength. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly colored hydrazones is a standard method for aldehyde analysis.[19][20] LC-MS would be a powerful tool for both identification and quantification.[21][22]

-

Analytical Workflow for Aldehyde Quantification

Caption: A general workflow for the analysis of aldehydes in complex matrices.

Conclusion

While this compound is a largely uncharacterized molecule, its chemical structure suggests significant potential as a versatile building block in organic synthesis and as a scaffold for the development of new bioactive compounds. The key to unlocking this potential lies in the systematic investigation of its synthesis, reactivity, and biological effects. The proposed research areas and experimental approaches in this guide provide a foundational framework for initiating such investigations. Researchers are encouraged to explore the rich and diverse chemistry that this molecule is predicted to offer.

References

- 1. organic chemistry - Elimination reactions of vicinal dibromide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 6. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Biochemical toxicology of unsaturated halogenated monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 16. youtube.com [youtube.com]

- 17. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hitachi-hightech.com [hitachi-hightech.com]

- 20. researchgate.net [researchgate.net]

- 21. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Navigating the Chemistry of α,β-Dihalo Aldehydes: A Technical Guide for Researchers

A comprehensive review of the synthesis, reactivity, and potential applications of α,β-dihalo aldehydes in organic chemistry and drug development, addressing the current landscape and future opportunities for this intriguing class of molecules.

Introduction

α,β-Dihalo aldehydes, a class of organic compounds featuring halogen atoms at both the alpha (α) and beta (β) positions relative to a carbonyl group, represent a unique and largely unexplored area of chemical space. Their inherent reactivity, stemming from the conjugated system and the presence of two electron-withdrawing halogen atoms, positions them as potentially valuable building blocks in organic synthesis and as candidates for drug discovery. However, a significant scarcity of specific experimental data, including detailed synthetic protocols and comprehensive spectroscopic characterization, currently limits their widespread application.

This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of α,β-dihalo aldehydes. Drawing upon the established chemistry of related α,β-unsaturated and monohalo-aldehydes, this document will explore their probable synthetic routes, predict their reactivity patterns, and discuss their potential in medicinal chemistry. By highlighting both the known principles and the existing knowledge gaps, this guide serves as a foundational resource to stimulate further investigation into this promising, yet understudied, class of molecules.

Synthesis of α,β-Dihalo Aldehydes: Proposed Methodologies

While specific, replicable protocols for the direct synthesis of α,β-dihalo aldehydes are not extensively reported in the literature, their preparation can be logically extrapolated from established methods for synthesizing α-halo and β-halo unsaturated aldehydes. The Vilsmeier-Haack reaction stands out as a key method for the synthesis of halovinyl aldehydes and could be adapted for dihalogenation.[1][2][3]

Proposed Synthetic Pathway:

A plausible synthetic route could involve a two-step process starting from an appropriate α,β-unsaturated aldehyde. The first step would be the halogenation of the double bond, followed by a controlled elimination of a hydrogen halide to re-establish the double bond with halogens at both the α and β positions.

Caption: Proposed synthetic workflow for α,β-dihalo aldehydes.

Detailed Experimental Protocol (Hypothetical): Synthesis of 2,3-Dichloropropenal

This protocol is a hypothetical adaptation based on general halogenation and elimination reactions and should be optimized with appropriate safety precautions.

-

Chlorination of Acrolein: To a solution of acrolein (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride) at 0°C, a solution of chlorine (1.1 equivalents) in the same solvent is added dropwise with stirring, while protecting the reaction from light. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Isolation of Intermediate: The reaction mixture is carefully quenched with a solution of sodium thiosulfate (B1220275) to remove excess chlorine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3-dichloropropanal (B154343).

-

Elimination Reaction: The crude 2,3-dichloropropanal is dissolved in an appropriate solvent like diethyl ether, and triethylamine (B128534) (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for several hours and monitored by GC-MS for the formation of 2,3-dichloro-2-propenal.

-

Purification: The reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt. The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography to afford 2,3-dichloro-2-propenal.

Spectroscopic Characterization: Predicted Data

Due to the lack of publicly available experimental spectra for most α,β-dihalo aldehydes, the following tables provide predicted spectroscopic data based on the analysis of related monohalo-unsaturated aldehydes and general principles of spectroscopy.

Table 1: Predicted 1H NMR Spectral Data for a Hypothetical 2,3-Dihaloalkenal

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic H | 9.5 - 10.5 | Singlet or Doublet | JH-C=C ≈ 2-4 |

| Vinylic H (if present at β-C) | 7.0 - 8.0 | Singlet or Doublet | JH-C=C ≈ 5-10 |

| Other alkyl H | Variable | Dependent on structure | - |

Table 2: Predicted 13C NMR Spectral Data for a Hypothetical 2,3-Dihaloalkenal

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | 185 - 195 |

| α-Carbon (C-X) | 130 - 145 |

| β-Carbon (C-X) | 140 - 155 |

| Other alkyl C | Variable |

Table 3: Predicted IR Spectral Data for a Hypothetical 2,3-Dihaloalkenal

| Functional Group | Predicted Absorption Range (cm-1) | Intensity |

| C=O Stretch | 1690 - 1710 | Strong |

| C=C Stretch | 1580 - 1620 | Medium to Strong |

| C-H Stretch (aldehydic) | 2720 - 2820 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Reactivity of α,β-Dihalo Aldehydes

The reactivity of α,β-dihalo aldehydes is expected to be dominated by the electrophilic nature of the carbonyl carbon and the β-carbon, further influenced by the presence of the two halogen atoms. These electron-withdrawing halogens are anticipated to enhance the electrophilicity of the conjugated system, making these compounds highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions:

Similar to other α,β-unsaturated carbonyl compounds, dihalo aldehydes are expected to undergo both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). The presence of halogens at both α and β positions likely makes the β-carbon a particularly strong electrophilic site.

Caption: Competing nucleophilic addition pathways in α,β-dihalo aldehydes.

Cycloaddition Reactions:

α,β-Dihalo aldehydes are also expected to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they would act as dienophiles. The electron-withdrawing nature of the two halogen atoms should significantly activate the double bond, making them highly reactive dienophiles.[4][5][6]

Caption: Diels-Alder reaction of an α,β-dihalo aldehyde.

Applications in Drug Development

The unique structural features of α,β-dihalo aldehydes suggest several potential applications in medicinal chemistry and drug development.

Covalent Inhibitors: The high electrophilicity of the β-carbon makes these compounds potential candidates for covalent inhibitors of therapeutic targets. They can form stable covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active site of enzymes, leading to irreversible inhibition. This strategy has been successfully employed in the development of various drugs.[7][8]

Scaffolds for Heterocyclic Synthesis: As versatile building blocks, α,β-dihalo aldehydes can serve as precursors for the synthesis of a wide range of halogenated heterocyclic compounds, which are prevalent in many approved drugs.[1][2][9] The presence of two reactive halogen atoms offers multiple points for further functionalization and diversification.

Modulation of Biological Activity: Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The introduction of two halogens in a specific spatial arrangement could be a strategy to enhance binding affinity, improve metabolic stability, or modulate other crucial drug-like properties.[10][11]

Conclusion and Future Outlook

α,β-Dihalo aldehydes represent a class of compounds with significant, yet largely untapped, potential in organic synthesis and medicinal chemistry. While the current body of literature lacks specific and detailed experimental data, the foundational principles of organic chemistry allow for reasoned predictions regarding their synthesis, reactivity, and potential applications. The enhanced electrophilicity and the presence of two modifiable halogen atoms make them attractive targets for further research.

Future efforts should focus on the development of robust and scalable synthetic methods for this class of compounds. Comprehensive spectroscopic characterization and a systematic investigation of their reactivity with a diverse range of nucleophiles and dienes are crucial next steps. Furthermore, exploring their biological activity, particularly as covalent modifiers of biological targets, could open up new avenues in drug discovery. The insights provided in this guide are intended to serve as a catalyst for such investigations, ultimately unlocking the full potential of α,β-dihalo aldehydes for the scientific community.

References

- 1. Synthesis, reactivity and biological applications of halovinyl aldehydes [wisdomlib.org]

- 2. β‐halovinyl Aldehydes: Multifaceted Versatile Building Blocks in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]

- 7. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,3-Dibromobutanal

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reactive centers within a molecule is paramount for predicting its behavior in chemical synthesis and biological systems. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of 2,3-dibromobutanal, a halogenated aldehyde with significant potential for synthetic transformations.

Core Concepts: Electronic Effects and Reactivity

The reactivity of this compound is governed by the interplay of inductive and resonance effects, which create distinct regions of high and low electron density. The presence of a carbonyl group and two bromine atoms on adjacent carbons results in a molecule with multiple reactive centers, making it a versatile substrate for various organic reactions.

Electrophilic Sites: These are electron-deficient atoms or regions of the molecule that are susceptible to attack by nucleophiles. In this compound, the primary electrophilic centers are:

-

The Carbonyl Carbon (C1): The significant electronegativity difference between the carbon and oxygen atoms of the carbonyl group leads to a strong polarization of the C=O bond. This renders the carbonyl carbon highly electron-deficient and, therefore, a prime target for nucleophilic addition reactions.

-

The Alpha-Carbon (C2) and Beta-Carbon (C3): Both carbons bonded to bromine atoms are rendered electrophilic due to the strong electron-withdrawing inductive effect of the halogens. This effect polarizes the C-Br bond, increasing the partial positive charge on these carbons and making them susceptible to nucleophilic substitution. The reactivity at these sites is a hallmark of α-halocarbonyl compounds.[1]

Nucleophilic Sites: These are electron-rich atoms or regions capable of donating an electron pair to an electrophile. The key nucleophilic sites in this compound are:

-

The Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom make it a nucleophilic center. In acidic media, this oxygen can be protonated, which further enhances the electrophilicity of the carbonyl carbon and facilitates enol formation.[2][3]

-

The Enol/Enolate Form: The hydrogen atom on the α-carbon (C2) is acidic due to the electron-withdrawing influence of both the adjacent carbonyl group and the bromine atom.[4][5] In the presence of a base, this proton can be abstracted to form a nucleophilic enolate. Under acidic conditions, tautomerization can lead to the formation of a nucleophilic enol.[2][3][4] The α-carbon of the enol or enolate is the primary nucleophilic site in these species.

Visualization of Reactive Sites

The following diagrams illustrate the electronic properties and potential reaction pathways of this compound.

Caption: Electrophilic (δ+) and nucleophilic (δ-) sites in this compound.

Quantitative Data

| Parameter | Atom/Bond | Value (Approximate) | Significance |

| Electronegativity | Oxygen (O) | 3.44 | Creates a strong dipole in the C=O bond, leading to a highly electrophilic carbonyl carbon. |

| Bromine (Br) | 2.96 | Inductively withdraws electron density, making adjacent carbons (C2, C3) electrophilic. | |

| Carbon (C) | 2.55 | ||

| Hydrogen (H) | 2.20 | ||

| Bond Length | C=O | 1.22 Å | The short, strong double bond is highly polarized. |

| C-Br | 1.94 Å | A relatively long and polarizable bond, susceptible to cleavage in nucleophilic substitution reactions. | |

| Cα-H | 1.09 Å | The acidity of this proton is enhanced by adjacent electron-withdrawing groups. |

Experimental Protocols

The identification and reaction at the electrophilic and nucleophilic sites of this compound can be achieved through various standard organic chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Nucleophilic Addition to the Carbonyl Group

Objective: To demonstrate the electrophilicity of the carbonyl carbon.

Methodology:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) or a reducing agent (e.g., sodium borohydride, 1.1 equivalents), to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (for Grignard reagents) or water (for sodium borohydride).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol product by column chromatography.

Protocol 2: Probing the Acidity of the α-Hydrogen via Deuterium (B1214612) Exchange

Objective: To confirm the acidity of the α-hydrogen and the formation of an enol or enolate intermediate.

Methodology:

-

Reaction Setup: Dissolve this compound in a deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD).

-

Catalyst Addition: Add a catalytic amount of a weak acid (e.g., DCl in D₂O) or a weak base (e.g., sodium deuteroxide, NaOD, in D₂O) to facilitate the exchange.

-

Reaction Monitoring: Monitor the reaction over time using ¹H NMR spectroscopy. The disappearance or significant reduction of the signal corresponding to the α-hydrogen will indicate that deuterium exchange has occurred.

-

Analysis: The rate of exchange can provide qualitative information about the acidity of the α-proton.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,3-Dibromobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2,3-dibromobutanal. Due to the limited availability of direct studies on this specific compound, this guide extrapolates data from analogous α-bromoaldehydes and other halogenated compounds to predict its behavior under various stress conditions. This document outlines potential degradation mechanisms, including hydrolysis, oxidation, and photolysis, and provides detailed, adaptable experimental protocols for conducting forced degradation studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of halogenated aldehydes, enabling a proactive approach to stability-indicating method development and formulation strategies.

Introduction

This compound is a halogenated aldehyde of interest in various chemical syntheses. The presence of two bromine atoms on adjacent carbons, one of which is alpha to the aldehyde carbonyl group, renders the molecule susceptible to a variety of degradation reactions. The aldehyde functional group is inherently reactive and can undergo oxidation and nucleophilic attack, while the carbon-bromine bonds are prone to cleavage. Understanding the stability of this compound is critical for its synthesis, storage, and application, particularly in the pharmaceutical industry where the purity and degradation profile of intermediates are of paramount importance.

This guide will explore the anticipated stability challenges and degradation pathways of this compound based on the known chemistry of similar α-halogenated aldehydes.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₄H₆Br₂O | [1] |

| Molecular Weight | 229.90 g/mol | [1] |

| CAS Number | 50553-14-5 | [1] |

Predicted Stability and Degradation Pathways